The compound 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one, with the Chemical Abstracts Service (CAS) number 1251683-14-3, is a complex organic molecule notable for its potential biological activities. It features a pyrimidine ring substituted with a chlorophenyl group and a piperazine moiety, indicating its relevance in medicinal chemistry, particularly in drug design and development.
This compound can be synthesized from various starting materials typically found in organic synthesis laboratories. The detailed synthesis routes and methodologies are discussed in subsequent sections.
This compound can be classified as a pyrimidine derivative due to the presence of the pyrimidine ring. It also contains functional groups characteristic of thioether and amine functionalities, making it relevant for studies in pharmacology and medicinal chemistry.
The synthesis of 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multi-step reactions that include the formation of the pyrimidine core followed by the introduction of various substituents.
The molecular formula of 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is with a molecular weight of approximately 444.9 g/mol.
COc1ccc(OC)c(NC(=O)CSc2cc(NCc3ccc(Cl)cc3)ncn2)c1The compound can undergo various chemical reactions typical for organic molecules, including:
The reaction conditions (temperature, solvent, catalysts) significantly influence the yield and purity of the final product. For instance, using polar aprotic solvents often enhances nucleophilicity in substitution reactions.
The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:
Experimental studies would typically involve assays to determine binding affinities and functional responses in biological systems.
While specific density and boiling point data are not readily available, typical properties for similar compounds include:
The compound's stability under various conditions (light, heat, pH) should be assessed as part of its characterization.
Relevant analyses include:
Due to its complex structure and potential biological activity, this compound may have applications in:
This compound exemplifies the intricate interplay between chemical structure and biological function, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2